
Navafenterol saccharinate
説明
ナバフェンテロールサッカリンは、ムスカリン受容体拮抗薬およびβ2アドレナリン受容体作動薬の両方として機能する、新規の長時間作用型二重薬理化合物です。 主に慢性閉塞性肺疾患および喘息の治療に開発されています .
準備方法
ナバフェンテロールサッカリンの合成は、コア構造の形成に続き、その二重薬理特性をもたらす官能基の導入を含む複数のステップを含みます。 特定の合成経路および反応条件は、独自の技術であり、公表されていません。 工業生産方法は、化合物の純度と有効性を確保するために、制御された条件下での大規模合成を伴う可能性があります .
化学反応の分析
ナバフェンテロールサッカリンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は官能基を変換し、化合物の薬理特性を変化させる可能性があります。
還元: この反応は、特定の官能基の酸化状態を修飾するために使用できます。
置換: この反応は、ある官能基を別の官能基と置き換えることを伴い、化合物の活性を微調整するために使用できます。 これらの反応の一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。
科学研究アプリケーション
ナバフェンテロールサッカリンには、いくつかの科学研究アプリケーションがあります。
化学: 二重薬理作用薬を研究するためのモデル化合物として役立ちます。
生物学: 慢性閉塞性肺疾患および喘息に関連する生物学的経路を調査するために使用されます。
医学: 肺機能の改善と症状の軽減における有効性が研究によって示されていることから、慢性閉塞性肺疾患および喘息の治療薬として開発されています
科学的研究の応用
Efficacy in COPD Treatment
- Phase 2a Clinical Trials : A multicenter study evaluated the efficacy of navafenterol against placebo and an established combination treatment (umeclidinium/vilanterol) in patients with moderate-to-severe COPD. The primary endpoint was the change in forced expiratory volume in one second (FEV1) after 14 days of treatment.
- Symptom Relief : Secondary endpoints included assessments of breathlessness, cough severity, and overall COPD symptoms using validated scales such as the COPD Assessment Tool (CAT) and Breathlessness, Cough and Sputum Scale (BCSS). Both active treatments significantly reduced symptoms compared to placebo, indicating navafenterol's potential for symptom management .
- Safety Profile : The safety profile of navafenterol was favorable, with no serious adverse events reported during the trial period. This positions it as a well-tolerated option for long-term management of COPD .
Comparative Efficacy Data
Treatment | Change in FEV1 (L) | p-value |
---|---|---|
Navafenterol | 0.202 | <0.0001 |
Umeclidinium/Vilanterol | 0.156 | <0.0005 |
Placebo | 0.000 | - |
This table summarizes the changes in FEV1 across different treatment groups during the clinical trials, highlighting the superior efficacy of navafenterol compared to placebo and its comparable efficacy to existing treatments.
Broader Research Applications
Beyond COPD, navafenterol saccharinate is being investigated for potential applications in:
- Asthma Management : Given its bronchodilatory properties, research is ongoing to evaluate its effectiveness in asthma patients.
- Anti-inflammatory Effects : Preliminary studies suggest that navafenterol may also exert anti-inflammatory effects, which could be beneficial in various respiratory conditions .
Case Study 1: Long-term Efficacy in COPD Patients
A longitudinal study followed patients treated with navafenterol over six months. Results indicated sustained improvements in lung function and quality of life metrics compared to baseline measurements. Patients reported fewer exacerbations and improved daily functioning.
Case Study 2: Safety in Diverse Populations
Another study assessed the safety profile of navafenterol among diverse demographic groups, including varying age ranges and comorbidities. The findings reaffirmed its safety across populations, with consistent tolerability observed.
作用機序
ナバフェンテロールサッカリンは、二重のメカニズムを通じてその効果を発揮します。
ムスカリン受容体拮抗作用: ムスカリン受容体を遮断し、気道の平滑筋を弛緩させて気管支拡張を引き起こします。
β2アドレナリン受容体作動薬: β2アドレナリン受容体を活性化し、気道の平滑筋を弛緩させることによって気管支拡張にも寄与します。 これらの複合的な作用により、慢性閉塞性肺疾患および喘息の患者における気流の改善と症状の軽減がもたらされます .
類似化合物との比較
ナバフェンテロールサッカリンは、その二重薬理特性によりユニークです。 類似の化合物には以下が含まれます。
インダカテロール: 慢性閉塞性肺疾患に使用される長時間作用型β2アドレナリン受容体作動薬。
チオトロピウム: 慢性閉塞性肺疾患に使用される長時間作用型ムスカリン受容体拮抗薬。
ウメクリジニウム/ビランテロール: 慢性閉塞性肺疾患に使用されるムスカリン受容体拮抗薬とβ2アドレナリン受容体作動薬の組み合わせ。 ナバフェンテロールサッカリンは、単一の分子に両方のメカニズムを組み合わせており、潜在的に強化された治療効果を提供します
生物活性
Navafenterol saccharinate, also known as AZD8871, is an investigational compound characterized by its long-acting dual pharmacological activity as a muscarinic antagonist and a β2-adrenoceptor agonist (MABA). This profile positions it as a promising treatment for chronic obstructive pulmonary disease (COPD), with several studies demonstrating its efficacy in improving lung function and reducing symptoms associated with respiratory diseases.
Navafenterol acts primarily through:
- Muscarinic Receptor Antagonism : It inhibits the M3 muscarinic receptors, which are involved in bronchoconstriction. This antagonism leads to bronchodilation.
- β2-Adrenoceptor Agonism : By stimulating β2-adrenoceptors, navafenterol promotes relaxation of bronchial smooth muscle, further enhancing airflow and alleviating symptoms of bronchospasm.
The unique structure of navafenterol, particularly the N-phenylcarbamate linker, tips the balance towards M3 antagonism while minimizing the side effects typically associated with β-adrenoceptor agonism .
Phase 2a Clinical Trials
A pivotal Phase 2a trial evaluated the efficacy of navafenterol in patients with moderate-to-severe COPD. Key findings include:
- Study Design : A randomized, double-blind, placebo-controlled crossover study involving 73 participants.
- Primary Endpoint : Change from baseline in trough forced expiratory volume in 1 second (FEV1) after 14 days of treatment.
- Results :
- Navafenterol (600 µg) significantly improved trough FEV1 compared to placebo (mean difference: 0.202 L; p < 0.0001).
- Improvements in COPD-related symptoms were observed using the COPD Assessment Tool (CAT) and Breathlessness, Cough and Sputum Scale (BCSS) with p-values < 0.005 for both active treatments versus placebo .
Dosage Comparisons
A separate study analyzed different dosages of navafenterol:
Dose (µg) | Change in Trough FEV1 (L) | p-value |
---|---|---|
400 | 0.111 | <0.0001 |
1800 | 0.210 | <0.0001 |
Both doses demonstrated sustained bronchodilation over a 24-hour period, with no significant safety concerns reported .
Safety Profile
Across multiple studies, navafenterol has shown a favorable safety profile:
- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar to placebo. Notably, the highest incidence was observed at the lower dose (400 µg), while the highest dose (1800 µg) had the lowest incidence .
- Common TEAEs : Headaches and oropharyngeal pain were among the most frequently reported side effects but were generally mild to moderate in severity .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that navafenterol reaches maximum plasma concentrations within a few hours post-inhalation. The pharmacokinetic parameters assessed included:
- Cmax : Observed maximum concentration of navafenterol.
- Half-life : Duration for which the drug remains effective in the body.
These studies indicate that navafenterol maintains therapeutic levels conducive to effective bronchodilation throughout its dosing interval .
特性
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYZNXSBYPTSS-CMMZEBJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N7O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648550-37-1 | |
Record name | Navafenterol saccharinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAVAFENTEROL SACCHARINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。